MBC-11 triethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MBC-11 triethylamine is a first-in-class conjugate of the bone-targeting bisphosphonate etidronate covalently linked to the antimetabolite cytarabine. This compound has shown potential in treating tumor-induced bone disease by targeting and concentrating its active components at the site of disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MBC-11 triethylamine involves the covalent linkage of bisphosphonate etidronate to cytarabine. The reaction conditions typically include the use of solvents like dimethyl sulfoxide and polyethylene glycol, with the addition of surfactants like Tween 80 to ensure proper solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability over extended periods .
Analyse Des Réactions Chimiques
Types of Reactions
MBC-11 triethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions can occur, particularly at the cytarabine moiety, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
MBC-11 triethylamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study bone-targeting drug delivery systems.
Biology: Investigated for its effects on bone cell metabolism and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating tumor-induced bone disease.
Industry: Utilized in the development of new bone-targeting drugs and delivery systems .
Mécanisme D'action
MBC-11 triethylamine exerts its effects by targeting bone tissue and releasing active concentrations of cytarabine at the site of disease. The bisphosphonate etidronate component binds to bone, while the cytarabine component inhibits cancer cell proliferation by interfering with DNA synthesis. This dual mechanism allows for targeted treatment of bone-associated cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zoledronate: Another bisphosphonate used for bone-targeting but lacks the antimetabolite component.
Pamidronate: Similar to zoledronate but with different pharmacokinetic properties.
Alendronate: A bisphosphonate used for osteoporosis treatment but not linked to an antimetabolite
Uniqueness
MBC-11 triethylamine is unique due to its dual-action mechanism, combining bone-targeting properties with antimetabolite activity. This makes it particularly effective for treating tumor-induced bone disease, offering advantages over other bisphosphonates that do not have the same targeted cytotoxic effects .
Activité Biologique
MBC-11 triethylamine is a novel compound that combines the bone-targeting bisphosphonate etidronate with the antimetabolite cytarabine (araC). This unique conjugate has been investigated for its potential therapeutic applications, particularly in treating tumor-induced bone disease (TIBD). The compound leverages the properties of both components to selectively target bone tissue and inhibit cancer cell proliferation.
This compound operates through a dual mechanism:
- Bone Targeting : The etidronate component binds to hydroxyapatite in bone, allowing for localized delivery of the cytarabine.
- Antimetabolite Activity : Cytarabine interferes with DNA synthesis in cancer cells, thereby inhibiting their proliferation.
This targeted approach not only aims to reduce tumor burden but also preserves bone structure, making it a promising candidate for treating conditions associated with cancer metastasis to bone.
In Vitro Studies
Research has demonstrated that MBC-11 significantly inhibits the growth of various cancer cell lines. For example:
- In vitro studies showed that MBC-11 decreased KAS-6/1 cell growth from approximately 56% at 10^-8 M to 6% at 10^-5 M .
- It exhibited similar inhibitory effects across multiple cell lines within the concentration range of 10^-8 M to 10^-4 M .
In Vivo Studies
In vivo experiments further underscored the efficacy of MBC-11:
- Mice treated with MBC-11 (0.04 μg/day, subcutaneously) showed a 40% incidence of bone metastases , significantly lower than the 90% incidence in PBS-treated controls and 100% in zoledronate-treated mice .
- The compound also reduced overall bone tumor burden and maintained bone structure, suggesting a favorable impact on survival rates .
Comparative Analysis
To contextualize MBC-11's effectiveness, it is useful to compare it with other bisphosphonates:
Compound | Mechanism | Unique Features |
---|---|---|
MBC-11 | Bone-targeting + Antimetabolite | Dual-action mechanism |
Zoledronate | Bone-targeting | No antimetabolite activity |
Pamidronate | Bone-targeting | Different pharmacokinetic properties |
Alendronate | Bone-targeting | Used primarily for osteoporosis |
MBC-11's combination of targeting and cytotoxic properties makes it distinct among bisphosphonates, enhancing its potential as a treatment option for TIBD .
Clinical Implications
Recent studies have highlighted the clinical implications of using MBC-11 in managing TIBD:
- Tumor Burden Reduction : Clinical trials indicated that patients receiving MBC-11 showed a marked decrease in tumor size and improved quality of life.
- Bone Preservation : Patients treated with MBC-11 experienced less bone loss compared to those on standard therapies, suggesting enhanced skeletal integrity during cancer treatment.
Future Research Directions
Further research is warranted to explore:
- Long-term effects and safety profiles in diverse populations.
- Synergistic effects when combined with other anticancer agents.
- Mechanistic studies to elucidate specific pathways influenced by MBC-11.
Propriétés
Formule moléculaire |
C17H35N4O14P3 |
---|---|
Poids moléculaire |
612.4 g/mol |
Nom IUPAC |
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C11H20N3O14P3.C6H15N/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;1-4-7(5-2)6-3/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);4-6H2,1-3H3/t5-,7-,8+,9-,11?;/m1./s1 |
Clé InChI |
KSJMUOBBQFQDAA-UIRRGPDLSA-N |
SMILES isomérique |
CCN(CC)CC.CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
SMILES canonique |
CCN(CC)CC.CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.